LogD₇.₄ Differential: 0.38 Log Unit Higher Lipophilicity vs. 4-Piperidinyl Regioisomer
Computed logD at pH 7.4 for 2-methyl-6-(piperidin-3-yl)pyridin-4-ol is −1.28, compared to −1.66 for the 4-piperidinyl regioisomer, representing a +0.38 log unit difference [1][2]. This difference is driven by the altered electronic environment of the piperidine nitrogen when attached at C3 vs. C4 of the pyridine ring. At physiological pH, both compounds are partially ionized, but the 3-piperidinyl isomer distributes approximately 2.4-fold more into the organic phase.
| Evidence Dimension | Lipophilicity — LogD at pH 7.4 |
|---|---|
| Target Compound Data | LogD (pH 7.4) = −1.28 |
| Comparator Or Baseline | 2-Methyl-6-(piperidin-4-yl)pyridin-4-ol: LogD (pH 7.4) = −1.66 |
| Quantified Difference | ΔLogD = +0.38 (target more lipophilic) |
| Conditions | In silico prediction using JChem software (ChemAxon); data from ChemBase compound records |
Why This Matters
A 0.38 log unit increase in logD at pH 7.4 is sufficient to measurably alter passive membrane permeability, which can affect oral absorption, blood-brain barrier penetration, and intracellular target engagement in cellular assays.
- [1] ChemBase. 2-methyl-6-(piperidin-3-yl)pyridin-4-ol dihydrochloride. ChemBase ID: 63055. http://www.chembase.cn/molecule-63055.html (accessed 2026-04-27). View Source
- [2] ChemBase. 2-methyl-6-(piperidin-4-yl)pyridin-4-ol hydrochloride. ChemBase ID: 62583. http://www.chembase.cn/molecule-62583.html (accessed 2026-04-27). View Source
